Fmoc-(fmochmb)val-OH

描述

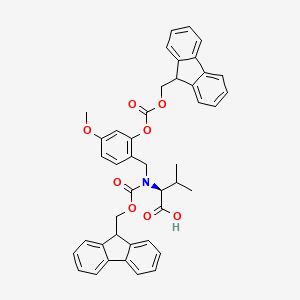

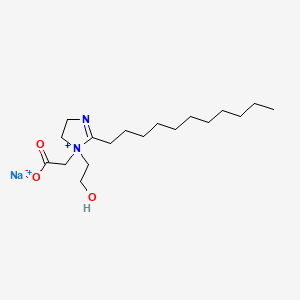

“Fmoc-(fmochmb)val-OH” is a derivative of the amino acid valine . It is an Fmoc protected valine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc-OSu as a reagent . The reagent Fmoc–OSu was proven to be the source of Fmoc–β-Ala–OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Molecular Structure Analysis

The molecular formula of “this compound” is C43H39NO8 . Its molecular weight is 697.77 g/mol . The structure of “this compound” includes a fluorenyl group, a methoxy group, a carbonyl group, and a valine residue .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its use in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It is soluble in DMF and has a molar mass of 697.77 g/mol .科学研究应用

作用机制

Target of Action

Fmoc-(fmochmb)val-OH is primarily used in the field of peptide synthesis . Its main targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .

Mode of Action

This compound acts as a protective group for amide bonds in peptides during solid-phase peptide synthesis (SPPS) . It interacts with the amide bonds and forms a protective layer around them, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amide bonds, it ensures the correct formation of peptides and prevents the aggregation of “difficult” peptides . This leads to the production of peptides with increased purity .

Result of Action

The result of this compound’s action is the production of high-purity peptides . It has been shown to inhibit the aggregation of “difficult” peptides, leading to products of increased purity . Furthermore, the retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the efficiency of this compound can be compared with other compounds like pseudoprolines in preventing aggregation .

未来方向

The future directions of “Fmoc-(fmochmb)val-OH” research could involve further exploration of its use in peptide synthesis. For example, the retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences . This could pave the way for the design of novel self-assembled architectures which can be controllable manipulated to impart desired function .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106661 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148515-86-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)